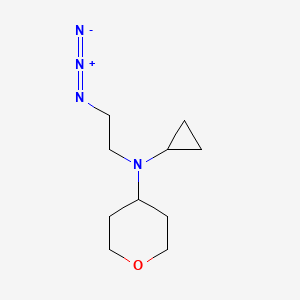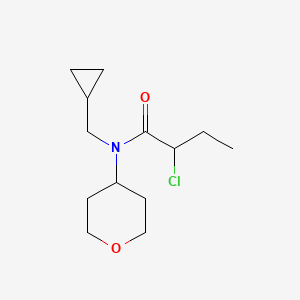
5-Chloro-2-methylbenzylamine hydrochloride
Overview
Description
5-Chloro-2-methylbenzylamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of this compound is 155.62 . The SMILES string representation of its structure is Cc1ccc (Cl)cc1CN .Scientific Research Applications
Antibacterial Activities
5-Chloro-2-methylbenzylamine hydrochloride has been utilized in the synthesis of Schiff bases, specifically 5-chloro-o-hydroxyphenyl amino acid esters, which have shown significant antibacterial activities. These compounds exhibit high inhibitory rates against bacteria like Escherichia coli and Staphylococcus aureus, with some esters achieving an inhibitory rate of over 90% (Lu Jun, 2010).
Chemical Synthesis and Organic Synthesis
This compound plays a role in the synthesis of various chemical compounds. For instance, it is involved in the synthesis process of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate widely used in medicine, pesticide, and chemical fields. The synthesis method is noted for its low production cost, simplicity, and environmentally friendly approach (Wang Ling-ya, 2015).
Carcinogen Metabolism Study
In studies related to carcinogens like 4-chloro-2-methylaniline, this compound has been identified as a significant by-product. Its formation and metabolism have been analyzed to understand the mechanism of action and activation of certain carcinogens (D. L. Hill, T. Shih, R. Struck, 1979).
Bioreductive Drug Chemistry
In the field of medicinal chemistry, derivatives of this compound have been studied for their potential as bioreductive drugs. These compounds, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, show selective toxicity for hypoxic cells, an important aspect in cancer treatment (B. Palmer, P. V. van Zijl, W. Denny, W. Wilson, 1995).
Environmental Chemistry
In environmental chemistry, compounds like this compound are studied for their reactions and by-products. For example, unsaturated 1,4-dicarbonyl products from the OH-initiated photo-oxidation of furan derivatives have been analyzed, indicating environmental implications of these reactions (E. G. Alvarez, E. Borrás, J. Viidanoja, J. Hjorth, 2009).
Thiamine Analogue Studies
This compound has been used in studies involving thiamine analogues, contributing to understanding biochemical processes and the potential therapeutic applications of thiamine derivatives (R. Yount, D. Metzler, 1959).
Safety and Hazards
This compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H318, which means it causes serious eye damage. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(5-chloro-2-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-2-3-8(9)4-7(6)5-10;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUVLFMHANADML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28096-37-9 | |
| Record name | Benzenemethanamine, 5-chloro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28096-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-chloro-2-methylphenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)








![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1492885.png)


![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)